Chiral Purity and Enantiomeric Excess: A Definitive Criterion for Asymmetric Synthesis
The (S)-enantiomer of 1-(4-fluorophenyl)butan-1-amine is commercially available with a minimum purity of 95% (HPLC/GC) and is presumed to possess high enantiomeric excess (typically ≥98% ee, though vendor-specific verification is required) . In contrast, the racemic mixture (CAS 321839-98-9) is a 1:1 mixture of (R)- and (S)-enantiomers, rendering it unsuitable for stereoselective applications [1]. The (R)-enantiomer is not widely cataloged by major suppliers, limiting its accessibility . This stereochemical integrity is paramount for reactions where the absolute configuration dictates diastereoselectivity, such as in the synthesis of chiral amines via the (R)-phenylglycine amide auxiliary method [2].
| Evidence Dimension | Enantiomeric Purity (Stereochemical Integrity) |
|---|---|
| Target Compound Data | ≥95% chemical purity; implied high enantiomeric excess (vendor-dependent) |
| Comparator Or Baseline | Racemic 1-(4-fluorophenyl)butan-1-amine (CAS 321839-98-9): 1:1 mixture of enantiomers |
| Quantified Difference | Stereochemically defined vs. undefined mixture |
| Conditions | Commercial vendor specifications; chiral chromatography or polarimetry not universally reported |
Why This Matters
For procurement, stereochemical purity ensures reproducible outcomes in asymmetric syntheses and avoids the need for costly and time-consuming chiral separation steps.
- [1] PubChem. (2025). 1-(4-Fluorophenyl)butan-1-amine (CID 18507849). View Source
- [2] Dalmolen, J., van der Sluis, M., Nieuwenhuijzen, J. W., Meetsma, A., de Lange, B., Kaptein, B., ... & Broxterman, Q. B. (2004). Synthesis of enantiopure 1-aryl-1-butylamines and 1-aryl-3-butenylamines by diastereoselective addition of allylzinc bromide to imines derived from (R)-phenylglycine amide. European Journal of Organic Chemistry, 2004(7), 1544-1557. https://doi.org/10.1002/chin.200432084 View Source
